molecular formula C10H16O5 B12576944 Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate CAS No. 193428-11-4

Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate

Cat. No.: B12576944
CAS No.: 193428-11-4
M. Wt: 216.23 g/mol
InChI Key: BGMWNSZIBSITEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate: is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The reaction conditions typically require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to ensure consistent quality and output .

Chemical Reactions Analysis

Types of Reactions: Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate is used as a building block for the synthesis of more complex molecules.

Biology: In biology, this compound may be used in the study of biochemical pathways and the development of new drugs. Its ability to interact with specific enzymes and receptors makes it a valuable tool for understanding biological mechanisms .

Medicine: In medicine, this compound may be explored for its potential therapeutic effects. Its unique structure allows it to target specific molecular pathways, making it a candidate for drug development .

Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other industrial products .

Mechanism of Action

The mechanism of action of Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: Methyl 2,5-anhydro-3,4-dideoxy-3-(methoxycarbonyl)-2,3-dimethylpentonate stands out due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions. This makes it a versatile compound with unique applications in various fields .

Properties

CAS No.

193428-11-4

Molecular Formula

C10H16O5

Molecular Weight

216.23 g/mol

IUPAC Name

dimethyl 2,3-dimethyloxolane-2,3-dicarboxylate

InChI

InChI=1S/C10H16O5/c1-9(7(11)13-3)5-6-15-10(9,2)8(12)14-4/h5-6H2,1-4H3

InChI Key

BGMWNSZIBSITEK-UHFFFAOYSA-N

Canonical SMILES

CC1(CCOC1(C)C(=O)OC)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.